molecular formula C18H22N2O6 B5061427 triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate

triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate

Cat. No. B5061427
M. Wt: 362.4 g/mol
InChI Key: WNGJQMBDCFZNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate, also known as TPT, is a chemical compound that has been used in scientific research for various purposes. This compound is of interest to researchers due to its unique chemical structure and potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which plays a role in regulating cell growth and division. It has also been shown to inhibit the activation of certain signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have anti-oxidant properties and can protect cells from oxidative stress. In animal studies, triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have anti-tumor activity and can reduce the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One advantage of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds that are commonly used in scientific research.

Future Directions

There are several future directions for research on triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate. One area of interest is the development of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate-based drugs for the treatment of cancer and other diseases. Researchers are also interested in exploring the mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate and identifying its molecular targets in cells. Additionally, there is interest in developing new synthetic methods for triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate that could improve its yield and purity. Finally, researchers are interested in exploring the potential of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate as a tool for studying cell signaling pathways and other biological processes.

Synthesis Methods

The synthesis of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate involves the reaction between 4-phenyl-2,4-dihydro-3H-pyrazol-3-one and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is typically around 70-80%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.

properties

IUPAC Name

triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-4-24-15(21)14-13(12-10-8-7-9-11-12)18(20-19-14,16(22)25-5-2)17(23)26-6-3/h7-11,13,20H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGJQMBDCFZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(C1C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate

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